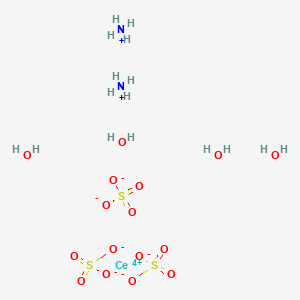
Ammoniumcerium(IV)sulfate,Ammoniumcericsulfate,Cericammoniumsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as an orange-colored solid and is known for its strong oxidizing properties, with a reduction potential of about +1.44V . This compound is widely used in various chemical processes due to its ability to act as a potent oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammoniumcerium(IV)sulfate can be synthesized by reacting cerium(IV) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cerium(IV) sulfate in water, followed by the addition of ammonium sulfate. The mixture is then heated to promote the formation of the desired compound, which precipitates out of the solution upon cooling .
Industrial Production Methods
In industrial settings, the production of Ammoniumcerium(IV)sulfate involves similar principles but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product. The compound is then filtered, washed, and dried to obtain the crystalline form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ammoniumcerium(IV)sulfate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize a wide range of organic and inorganic compounds, making it a versatile reagent in redox chemistry .
Common Reagents and Conditions
Common reagents used in reactions with Ammoniumcerium(IV)sulfate include various organic substrates, reducing agents, and solvents like water or sulfuric acid. The reactions are typically carried out under controlled conditions to ensure the desired oxidation state and product formation .
Major Products Formed
The major products formed from reactions involving Ammoniumcerium(IV)sulfate depend on the specific substrates and reaction conditions. For example, it can oxidize alcohols to aldehydes or ketones, and amines to nitro compounds .
Scientific Research Applications
Ammoniumcerium(IV)sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Ammoniumcerium(IV)sulfate exerts its effects is primarily through its ability to accept electrons and undergo reduction. This property allows it to oxidize other compounds by transferring electrons from the substrate to the cerium(IV) ion, which is reduced to cerium(III). The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV)sulfate: Similar to Ammoniumcerium(IV)sulfate but without the ammonium ions.
Cericammoniumnitrate: Another cerium(IV) compound used as an oxidizing agent, particularly in organic synthesis.
Cerium(III)sulfate: A related compound where cerium is in the +3 oxidation state, used in different types of chemical reactions.
Uniqueness
Ammoniumcerium(IV)sulfate is unique due to its combination of cerium(IV) and ammonium ions, which enhances its solubility in water and makes it a more versatile reagent in aqueous solutions compared to other cerium compounds .
Properties
Molecular Formula |
CeH16N2O16S3 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
diazanium;cerium(4+);trisulfate;tetrahydrate |
InChI |
InChI=1S/Ce.2H3N.3H2O4S.4H2O/c;;;3*1-5(2,3)4;;;;/h;2*1H3;3*(H2,1,2,3,4);4*1H2/q+4;;;;;;;;;/p-4 |
InChI Key |
IQEHHGCGGFMFNK-UHFFFAOYSA-J |
Canonical SMILES |
[NH4+].[NH4+].O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















